molecular formula C9H7BrN2 B1403418 8-Bromo-4-methylquinazoline CAS No. 1666113-01-4

8-Bromo-4-methylquinazoline

Cat. No. B1403418
M. Wt: 223.07 g/mol
InChI Key: TXSASISPKDGBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-methylquinazoline is a chemical compound used for research purposes . It is not intended for human use .


Synthesis Analysis

Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthesis of quinazoline 3-oxides and their derivatives has been reviewed, providing an up-to-date record of the synthesis of quinazoline 3-oxides and their chemical transformation .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-methylquinazoline includes a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazoline 3-oxides, which are related to 8-Bromo-4-methylquinazoline, have been studied for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They are valuable intermediates in the synthesis of benzodiazepine analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-4-methylquinazoline include its molecular weight, density, boiling point, and molecular formula .

Scientific Research Applications

Synthesis and Characterization

8-Bromo-4-methylquinazoline serves as an important intermediate in the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of compounds with significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been characterized using techniques such as infrared spectroscopy, 1H NMR, and mass spectroscopy, highlighting their potential in various biological applications (Sahu et al., 2008).

Pharmaceutical Intermediates

This compound has been identified as a crucial intermediate in the production of first-line drugs for treating colon and rectal cancers. A study designed a synthetic route based on related literature, aiming to optimize the production method, resulting in a high yield of the compound, thus demonstrating its significance in pharmaceutical manufacturing (He Zheng-you, 2010).

Improvement in Synthetic Processes

There's a focus on improving the efficiency of synthetic processes involving 8-Bromo-4-methylquinazoline derivatives. For instance, a telescoping process was introduced to synthesize a key intermediate in drug discoveries, significantly reducing the number of isolation processes and increasing the total yield while maintaining purity, thus contributing to a quicker supply of the intermediate to medicinal laboratories (Nishimura & Saitoh, 2016).

Photolabile Protecting Group

8-Bromo-4-methylquinazoline derivatives have also been studied as a photolabile protecting group for carboxylic acids. These derivatives show a greater single photon quantum efficiency than other esters and have sufficient sensitivity to multiphoton-induced photolysis, making them useful as caging groups for biological messengers, especially in vivo (Fedoryak & Dore, 2002).

Safety And Hazards

8-Bromo-4-methylquinazoline is intended for research use only and is not for human use . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that 8-Bromo-4-methylquinazoline and related compounds may have potential for future drug development.

properties

IUPAC Name

8-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSASISPKDGBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-methylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-methylquinazoline
Reactant of Route 2
8-Bromo-4-methylquinazoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-4-methylquinazoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-methylquinazoline
Reactant of Route 5
8-Bromo-4-methylquinazoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-4-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.